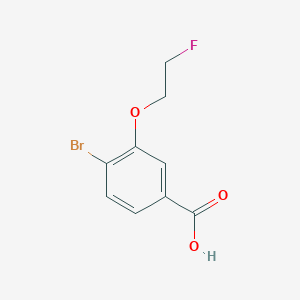

4-Bromo-3-(2-fluoroethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-(2-fluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the 4-position and a 2-fluoroethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(2-fluoroethoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-hydroxybenzoic acid with 2-fluoroethanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Another approach involves the use of Suzuki–Miyaura coupling reactions, where 4-bromo-3-iodobenzoic acid is coupled with 2-fluoroethoxyboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This method allows for the formation of the desired product with high yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions using automated reactors. The process includes the continuous addition of reactants and catalysts, precise temperature control, and efficient separation techniques to isolate the final product. The use of advanced purification methods such as recrystallization and chromatography ensures the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(2-fluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution: Formation of 4-azido-3-(2-fluoroethoxy)benzoic acid or 4-thio-3-(2-fluoroethoxy)benzoic acid.

Oxidation: Formation of 4-bromo-3-(2-fluoroethoxy)quinone.

Reduction: Formation of 4-bromo-3-(2-fluoroethoxy)benzyl alcohol.

Scientific Research Applications

4-Bromo-3-(2-fluoroethoxy)benzoic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(2-fluoroethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-2-fluorobenzoic acid

- 3-Bromo-4-fluorobenzoic acid

- 4-Bromo-3-methoxybenzoic acid

Uniqueness

4-Bromo-3-(2-fluoroethoxy)benzoic acid is unique due to the presence of both bromine and fluoroethoxy substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various biological applications. Its unique structure allows for specific interactions with molecular targets that are not achievable with other similar compounds .

Biological Activity

4-Bromo-3-(2-fluoroethoxy)benzoic acid is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural science. Its unique structural features, including the presence of bromine and a fluoroethoxy group, suggest potential biological activities that merit detailed investigation.

- Molecular Formula : C₉H₈BrF O₂

- Molecular Weight : 235.06 g/mol

- CAS Number : Not specifically listed but can be derived from its structural formula.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various pathogens, including bacteria and fungi. A study highlighted the effectiveness of certain benzoic acid derivatives against Cytospora mandshurica and Coniella diplodiella, suggesting a potential for this compound in agricultural applications as a fungicide or herbicide .

Case Studies

- Fungal Inhibition : A study focusing on the inhibition of fungal pathogens demonstrated that similar compounds effectively reduced fungal biomass in controlled environments. The results suggested that modifications in the benzoic acid structure could enhance antifungal activity, making it plausible that this compound could exhibit similar effects .

- Inflammatory Response Modulation : Research on related compounds indicated that they could modulate immune responses via S1P receptor pathways. This suggests that this compound might also affect immune cell migration and activation, providing avenues for further exploration in inflammatory diseases .

Comparative Analysis of Biological Activity

Properties

IUPAC Name |

4-bromo-3-(2-fluoroethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c10-7-2-1-6(9(12)13)5-8(7)14-4-3-11/h1-2,5H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSDRIMZUONTPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)OCCF)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.